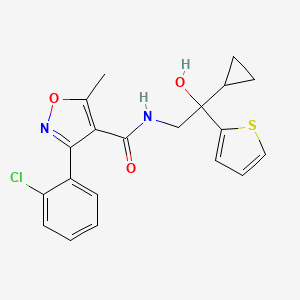

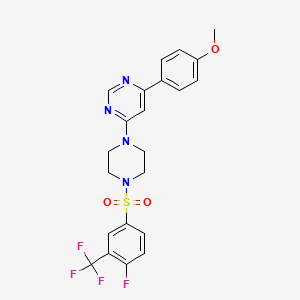

![molecular formula C11H11ClN2OS B2638682 2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide CAS No. 2408964-96-3](/img/structure/B2638682.png)

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide” is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.73. It contains a pyrrole ring, which is a common building element in many natural products .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can also be achieved in ionic liquids .Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also participate in Michael addition with electrophilic olefins .Aplicaciones Científicas De Investigación

Fused Imidazoles Synthesis

Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride offers a synthesis method for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These can be converted to various derivatives, indicating potential applications in creating novel compounds with specific biological activities (M. A. Kavina et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explore the metabolic pathways and potential toxicological implications of these compounds. This research can inform safety assessments and the development of less harmful agricultural chemicals (S. Coleman et al., 2000).

Opioid Receptor Agonists Development

Research on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists indicates the therapeutic potential of structurally related compounds in pain management and addiction treatment. These findings suggest applications in pharmaceutical research and drug development (J. J. Barlow et al., 1991).

Antimalarial Activity of Acetamide Derivatives

The synthesis and quantitative structure-activity relationship studies of acetamide derivatives with antimalarial activity highlight the potential of such compounds in developing new treatments for malaria. This research supports the exploration of acetamide derivatives for pharmaceutical applications (L. M. Werbel et al., 1986).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs examining their ligand-protein interactions and photovoltaic efficiency modeling suggest applications in drug design and renewable energy technologies. This research demonstrates the diverse scientific applications of acetamide derivatives in both biomedicine and materials science (Y. Mary et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like α-glucosidase .

Biochemical Pathways

Similar compounds have been known to affect pathways related to α-glucosidase inhibition .

Result of Action

Similar compounds have shown inhibitory activity against enzymes like α-glucosidase .

Propiedades

IUPAC Name |

2-chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-8-9-3-6-16-11(9)14-4-1-2-5-14/h1-6H,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFNSVBJFZTEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2638606.png)

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)